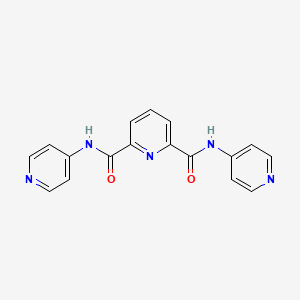

N,N'-di-4-pyridinyl-2,6-pyridinedicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide” is a compound derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride . It has the molecular formula C17H13N5O2 . This compound is known to bind divalent metal cations such as copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .

Synthesis Analysis

The synthesis of “N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide” involves the use of propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride . It has also been introduced into the main chains of linear and crosslinked polyurethanes .Molecular Structure Analysis

The coordination mode of this compound can be influenced by the introduction of bulky, nitrogen donor atom bearing pendant groups . In certain nickel complexes, the coordination mode of the ligand was found to be tridentate (ONO) .Chemical Reactions Analysis

This compound has been found to interact with copper (II) and nickel (II) cations in an acetonitrile:water mixture (9:1 v/v), forming complexes of 1:1 stoichiometry . It has also been used in the synthesis of precatalysts for ethylene oligomerization .Applications De Recherche Scientifique

- 2,6-Pyridinedicarboxamide serves as an excellent tridentate ligand for transition metals such as Cu²⁺ and Ni²⁺ . Its ability to form stable complexes makes it valuable in coordination chemistry studies.

- Researchers have utilized 2,6-pyridinedicarboxamide in the preparation of new molecular turnstiles based on Sn-porphyrin derivatives . These molecular machines exhibit intriguing behavior and find applications in nanotechnology and molecular electronics.

- 2,6-Pyridinedicarbonitrile , a related compound, undergoes biotransformation by Rhodococcus erythropolis A4 to produce 6-cyanopyridine-2-carboxamide . Such studies contribute to our understanding of microbial metabolism and biodegradation pathways.

- 2,6-Pyridinedicarbonitrile can be employed to synthesize bis-tetrazoles and other pyridine-based compounds . These derivatives have applications in materials science, pharmaceuticals, and supramolecular chemistry.

Coordination Chemistry and Ligand Design

Molecular Turnstiles

Biotransformation Studies

Organic Synthesis

Mécanisme D'action

Target of Action

N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide is a tridentate ligand that primarily targets transition metals, particularly copper (Cu 2+) and nickel (Ni 2+) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions and electron transport.

Mode of Action

The compound interacts with its targets by forming complexes. The coordination mode of the ligand with nickel in complexes was found to be tridentate (ONO), as established by single crystal X-ray diffractions . This interaction results in changes in the electronic configuration of the metal ions, which can influence their reactivity and interaction with other molecules.

Result of Action

The molecular and cellular effects of N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide’s action are largely dependent on the specific metal ions it interacts with. For example, its interaction with copper and nickel ions could potentially influence the activity of enzymes that require these ions as cofactors .

Action Environment

The action, efficacy, and stability of N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment could potentially compete with the compound’s target ions, affecting its efficacy. Additionally, factors such as pH and temperature could influence the stability of the complexes formed by the compound .

Orientations Futures

Propriétés

IUPAC Name |

2-N,6-N-dipyridin-4-ylpyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16(20-12-4-8-18-9-5-12)14-2-1-3-15(22-14)17(24)21-13-6-10-19-11-7-13/h1-11H,(H,18,20,23)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCDOQQWUMMEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B6053350.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6053358.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053366.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)

![1-(cyclohexylmethyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6053374.png)

![2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6053379.png)

![N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6053399.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)

![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)